tert-Butyl 5-[bis(propan-2-yl)amino]piperidine-3-carboxylate
Description
Properties
Molecular Formula |
C16H32N2O2 |
|---|---|
Molecular Weight |
284.44 g/mol |
IUPAC Name |
tert-butyl 5-[di(propan-2-yl)amino]piperidine-3-carboxylate |
InChI |
InChI=1S/C16H32N2O2/c1-11(2)18(12(3)4)14-8-13(9-17-10-14)15(19)20-16(5,6)7/h11-14,17H,8-10H2,1-7H3 |
InChI Key |
URWZDKIGHAGLMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1CC(CNC1)C(=O)OC(C)(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-[bis(propan-2-yl)amino]piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-[bis(propan-2-yl)amino]piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-Butyl 5-[bis(propan-2-yl)amino]piperidine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic uses, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 5-[bis(propan-2-yl)amino]piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-Butyl 5-[bis(propan-2-yl)amino]piperidine-3-carboxylate include:
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 3-bromopropylcarbamate
- tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate .
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which imparts specific reactivity and interaction profiles. This makes it particularly valuable in certain research and industrial applications .
Biological Activity
tert-Butyl 5-[bis(propan-2-yl)amino]piperidine-3-carboxylate, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C₁₇H₃₄N₂O₂
Molecular Weight: 284.44 g/mol
CAS Number: 2060040-85-7
The compound features a piperidine ring substituted with a tert-butyl group and two isopropyl amino groups, which may influence its binding affinity and selectivity for biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound can modulate the activity of various molecular targets, leading to significant biochemical effects. Key mechanisms include:
- Receptor Binding: The compound may bind to G-protein coupled receptors (GPCRs), influencing signaling pathways related to pain and inflammation.
- Enzyme Inhibition: It has been shown to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Biological Activity Studies
Several studies have evaluated the pharmacological properties of this compound. Notable findings include:
In Vitro Studies
- Cell Proliferation Inhibition: Research indicates that this compound exhibits inhibitory effects on cell proliferation in cancer cell lines, suggesting potential anti-cancer properties .
In Vivo Studies
- Animal Models: In animal models, the compound demonstrated efficacy in reducing symptoms associated with neuropathic pain, indicating its potential as an analgesic agent .
- Pharmacokinetics: Studies reported favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability, which are crucial for therapeutic applications .
Case Studies
- Neuropathic Pain Management:
- Cancer Research:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cell Proliferation | Inhibition in cancer cell lines | |
| Pain Reduction | Significant reduction in neuropathic pain | |
| Enzyme Inhibition | Modulation of metabolic enzymes |
Table 2: Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
